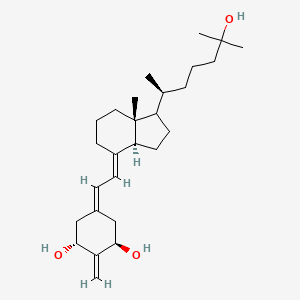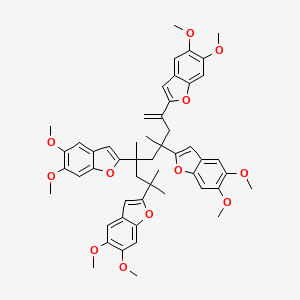![molecular formula C61H107N3O20 B1244976 3-[[(12E,14E,22E)-17-[(E)-10-(diaminomethylideneamino)-4-methyldec-4-en-2-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B1244976.png)
3-[[(12E,14E,22E)-17-[(E)-10-(diaminomethylideneamino)-4-methyldec-4-en-2-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]-3-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[(12E,14E,22E)-17-[(E)-10-(diaminomethylideneamino)-4-methyldec-4-en-2-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]-3-oxopropanoic acid is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Metabolism Research
Studies have investigated the metabolism and identification of urinary metabolites of retinoic acid, a compound related to the one . For instance, Hänni et al. (1976) discovered that retinoic acid metabolites in rats have a shortened tetraene side chain and an oxidized cyclohexene ring, indicating complex metabolic transformations involving the compound (Hänni, Bigler, Meister, & Englert, 1976).
Synthetic Chemistry
Research in synthetic chemistry has made significant contributions. Crombie and Mistry (1991) reported on synthesizing 12-Oxophytodienoic acid and related compounds, important plant metabolites derived from linolenic acid, indicating the relevance of complex organic synthesis in exploring related compounds (Crombie & Mistry, 1991).
Antibiotic Research
Some studies have focused on the development of antibiotics. For instance, Zubkov et al. (2016) analyzed 3-Quinolin-4-one propanoic acids, showing structural similarities with fluoroquinolone antibiotics and their potential as antimicrobial drugs (Zubkov, Ruschak, Suleiman, Devyatkіna, & Gritsenko, 2016).
Antimicrobial Activity
Research by Hassanin and Ibrahim (2012) on the synthesis of novel 4-hydroxyquinolin-2(1H)-ones and their antimicrobial activity highlights the importance of such compounds in developing new antimicrobial agents (Hassanin & Ibrahim, 2012).
Eigenschaften
Produktname |
3-[[(12E,14E,22E)-17-[(E)-10-(diaminomethylideneamino)-4-methyldec-4-en-2-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]-3-oxopropanoic acid |
|---|---|
Molekularformel |
C61H107N3O20 |
Molekulargewicht |
1202.5 g/mol |
IUPAC-Name |
3-[[(12E,14E,22E)-17-[(E)-10-(diaminomethylideneamino)-4-methyldec-4-en-2-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C61H107N3O20/c1-33(16-12-10-11-15-23-64-60(62)63)24-37(5)57-36(4)17-13-14-18-46(67)38(6)49(70)27-43(66)25-42(65)26-44(82-55(77)31-54(75)76)28-45-29-52(73)58(79)61(81,84-45)32-53(74)34(2)19-21-47(68)39(7)50(71)30-51(72)40(8)48(69)22-20-35(3)56(78)41(9)59(80)83-57/h13-14,16-18,20,34,36-53,56-58,65-74,78-79,81H,10-12,15,19,21-32H2,1-9H3,(H,75,76)(H4,62,63,64)/b17-13+,18-14+,33-16+,35-20+ |
InChI-Schlüssel |
PQURQOOZPVJPIM-NNTIDCKUSA-N |
Isomerische SMILES |
CC1CCC(C(C(CC(C(C(C/C=C(/C(C(C(=O)OC(C(/C=C/C=C/C(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)O)C)C(C)C/C(=C/CCCCCN=C(N)N)/C)C)O)\C)O)C)O)O)C)O |
Kanonische SMILES |
CC1CCC(C(C(CC(C(C(CC=C(C(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)O)C)C(C)CC(=CCCCCCN=C(N)N)C)C)O)C)O)C)O)O)C)O |
Synonyme |
malolactomycin D |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



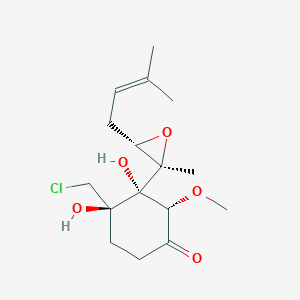
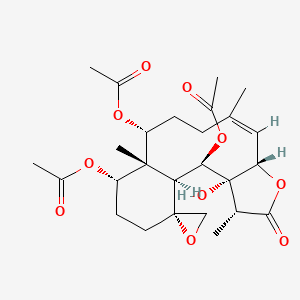
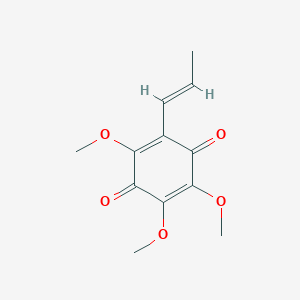

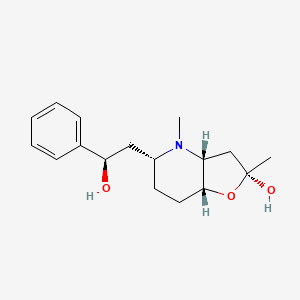
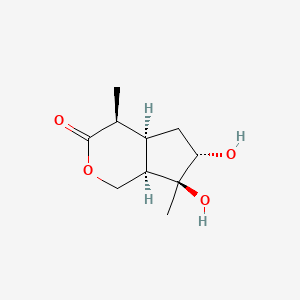


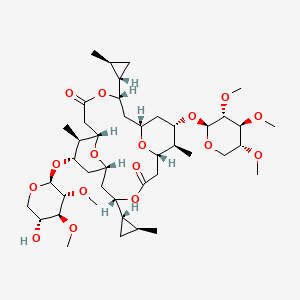
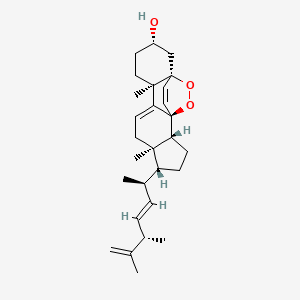
![propan-2-yl (2R,4S,5R)-5-[(1R,2S)-1-acetamido-2-methoxy-2-methylpentyl]-4-[(Z)-prop-1-enyl]pyrrolidine-2-carboxylate](/img/structure/B1244909.png)
